molecular formula C12H9F2N B577486 2',4-Difluoro-[1,1'-biphenyl]-3-amine CAS No. 1214381-88-0

2',4-Difluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B577486
CAS No.: 1214381-88-0
M. Wt: 205.208
InChI Key: RQSAQHFNHSOUCR-UHFFFAOYSA-N
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Description

2',4-Difluoro-[1,1'-biphenyl]-3-amine is a fluorinated biphenyl derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. The biphenyl core is a fundamental scaffold found in numerous biologically active compounds and marketed drugs, with applications ranging from anti-inflammatory agents to anticancer drugs . The incorporation of fluorine atoms is a strategic modification in drug design, often used to influence the molecule's metabolic stability, bioavailability, and binding affinity . Researchers utilize this amine-functionalized biphenyl in various metal-catalyzed cross-coupling reactions, including the well-established Suzuki-Miyaura reaction, which is highly effective for constructing carbon-carbon bonds in biphenyl systems . Its amine group provides a handle for further functionalization, allowing for the creation of amides, sulfonamides, or imines, thereby expanding its utility in chemical library synthesis. This makes it a valuable intermediate for constructing diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(2-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSAQHFNHSOUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673345
Record name 2',4-Difluoro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214381-88-0
Record name 2',4-Difluoro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 2 ,4 Difluoro 1,1 Biphenyl 3 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group is a key site of reactivity in 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, participating in a variety of classical amine reactions.

Acylation and Sulfonylation Reactions

Primary amines readily undergo acylation with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for creating more complex derivatives. For instance, the acylation of a primary amine with an acyl chloride typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com

While specific examples for the acylation and sulfonylation of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine are not extensively documented in the readily available literature, the general reactivity of aromatic amines suggests that these transformations are feasible. For example, the synthesis of various amide derivatives from substituted amines is a common strategy in medicinal chemistry. acs.org The reaction of heteroaryl amines with sulfonyl chlorides is also a well-established method for producing sulfonamides. youtube.com

Table 1: Representative Acylation and Sulfonylation Reactions of Aromatic Amines

Amine ReactantAcylating/Sulfonylating AgentProductReference
7-amino-4-methyl coumarin(±)-(2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide mdpi.com
Primary and Secondary Aminesα-Diketones (under UV light)Amides organic-chemistry.org
2-aminopyridineBenzenesulfonyl chlorideN-(pyridin-2-yl)benzenesulfonamide youtube.com

It is important to note that the reaction conditions, such as solvent and base, can influence the yield and purity of the resulting amide or sulfonamide.

Alkylation Reactions and Amine Derivatization

The nitrogen atom of the primary amine in 2',4'-Difluoro-[1,1'-biphenyl]-3-amine can act as a nucleophile in alkylation reactions. However, direct alkylation of primary amines with alkyl halides can be challenging to control and often leads to a mixture of mono- and poly-alkylated products. nih.gov More selective methods, such as reductive amination, are often preferred for the synthesis of secondary and tertiary amines. byjus.com This process involves the reaction of the amine with a carbonyl compound to form an imine, which is then reduced in situ.

Table 2: Examples of Amine Derivatization Reactions

Amine ReactantReagent(s)Product TypeReference
Primary Aromatic AminesNitriles, Pd/C, H₂Secondary Amines byjus.com
Primary AmineAryl Bromide, Pd(OAc)₂, (rac)-BINAPAlkylarylamine organic-chemistry.org
N,N-dimethylanilinesFluorinated radical precursor, Eosin Y, lightDifluoroalkylated anilines acs.org

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann reactions)

The primary aromatic amine group of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine can be converted to a diazonium salt through a process called diazotization. researchgate.netorganic-chemistry.org This reaction is typically carried out at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. youtube.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including the Sandmeyer and Gattermann reactions. masterorganicchemistry.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of nucleophiles, such as halides (Cl⁻, Br⁻) and cyanide (CN⁻), using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This provides a powerful method for introducing a range of functional groups onto the aromatic ring that might be difficult to install by other means. nih.gov

The Gattermann reaction is a variation of the Sandmeyer reaction that uses copper powder in the presence of the corresponding halogen acid to introduce a halogen atom. byjus.comoxfordreference.com Another important transformation is the Gattermann formylation , which introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. wikipedia.orgcollegedunia.com

While specific examples for the diazotization of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine and its subsequent conversion via Sandmeyer or Gattermann reactions are not detailed in the available literature, the general principles of these reactions are well-established for a wide range of aromatic amines. masterorganicchemistry.comyoutube.com

Table 3: Common Diazotization and Subsequent Reactions

Starting MaterialReagentsReaction NameProduct TypeReference(s)
Aromatic Primary AmineNaNO₂, HCl (0-5 °C)DiazotizationAryl Diazonium Salt researchgate.netorganic-chemistry.orgyoutube.com
Aryl Diazonium SaltCuCl/HCl or CuBr/HBrSandmeyer ReactionAryl Chloride or Bromide masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov
Aryl Diazonium SaltCuCN/KCNSandmeyer ReactionAryl Nitrile wikipedia.orgnih.gov
Aryl Diazonium SaltCu/HCl or Cu/HBrGattermann ReactionAryl Chloride or Bromide byjus.comoxfordreference.com

Condensation Reactions and Imine Formation

Primary amines, such as 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of imines is a reversible process, and the pH of the reaction medium needs to be carefully controlled for optimal results. libretexts.org

The formation of fluorinated imines has been achieved through various methods, including mechanochemical synthesis. nih.gov These imines are valuable intermediates in organic synthesis. nih.gov

Table 4: General Conditions for Imine Formation

ReactantsCatalystKey ConditionsProductReference(s)
Primary Amine + Aldehyde/KetoneAcidControlled pHImine (Schiff Base) libretexts.orgmasterorganicchemistry.comlibretexts.org
Fluorinated Benzaldehydes + Anilines- (Mechanochemical)Manual grindingFluorinated Imines nih.gov

Influence and Reactivity of Fluorine Substituents on the Biphenyl (B1667301) System

The two fluorine atoms on one of the phenyl rings of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine have a significant impact on the electronic properties and reactivity of the entire molecule.

Electronic Effects on Ring Activation/Deactivation and Regioselectivity

Despite being deactivating, the fluorine atoms are ortho, para-directing for electrophilic aromatic substitution. libretexts.org This is because the resonance structures of the Wheland intermediate (the carbocation intermediate in electrophilic aromatic substitution) show that the positive charge can be delocalized onto the fluorine atom when the electrophile attacks at the ortho or para positions, providing additional stability. libretexts.orgstackexchange.com

In the context of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, the fluorine atoms on one ring will influence the electron density of both rings through the biphenyl system. The electron-withdrawing nature of the fluorine atoms will generally decrease the nucleophilicity of the amine group, making it slightly less reactive than a non-fluorinated analogue.

Table 5: Summary of Substituent Effects

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-NH₂-I (weak)+M (strong)Activatingortho, para
-F-I (strong)+M (weak)Deactivatingortho, para

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions (if activated)

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for aryl halides. The feasibility of SNAr at the fluorinated positions of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine is contingent on the electronic activation of the difluorophenyl ring. Generally, for SNAr to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). google.com Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which facilitates the initial nucleophilic attack. google.com

In the case of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, the difluorophenyl ring is not inherently activated by strong electron-withdrawing groups like nitro groups. The second phenyl ring and the amino group on the other ring have a more complex and generally weaker electronic influence on the difluorophenyl moiety. The amino group is an electron-donating group, which would deactivate the rings towards nucleophilic attack.

However, in the context of synthetic chemistry, particularly for the creation of agrochemicals and pharmaceuticals, the core biphenyl structure is often assembled via cross-coupling reactions. For instance, the synthesis of similar substituted biphenylamines, such as the isomeric 3',4'-difluoro-[1,1'-biphenyl]-2-amine, a building block for the fungicide pyraziflumid, is achieved through methods like the Suzuki-Miyaura coupling. google.com This approach builds the central C-C bond of the biphenyl system, often from a substituted aniline (B41778) and a substituted phenylboronic acid. This suggests that direct SNAr on a pre-formed difluoro-aminobiphenyl to introduce other functionalities might be a less common synthetic strategy compared to building the molecule with the desired substituents already in place.

While no specific examples of SNAr on 2',4'-Difluoro-[1,1'-biphenyl]-3-amine are readily available in the reviewed literature, the general principles of SNAr suggest that for a reaction to occur at the fluorinated positions, further activation of the ring would likely be necessary. This could potentially be achieved by modifying the existing functional groups or by introducing a strong electron-withdrawing group onto the difluorophenyl ring.

Electrophilic and Nucleophilic Reactions on the Biphenyl Core

The biphenyl core of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine possesses two aromatic rings with distinct electronic properties, leading to a range of potential electrophilic and nucleophilic reactions.

The amino-substituted ring is activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing nature of the amino group. The fluorine atoms on the second ring are deactivating and ortho-, para-directing. Therefore, electrophilic attack is most likely to occur on the ring bearing the amino group, at the positions ortho and para to the amine. Potential electrophilic reactions include:

Halogenation: Introduction of bromine or chlorine atoms onto the activated ring.

Nitration: Introduction of a nitro group, which is a powerful electron-withdrawing group and a precursor to other functionalities.

Acylation: Reaction with acyl chlorides or anhydrides under Friedel-Crafts conditions to introduce a ketone functionality.

The amino group itself can also undergo reactions. For example, it can be converted to a diazonium salt via the Sandmeyer reaction . This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups, providing a powerful tool for further functionalization. google.com

Nucleophilic reactions on the biphenyl core, other than the SNAr at the fluorinated positions discussed previously, are less common unless the ring is appropriately activated.

The formation of the biphenyl linkage itself is a key transformation. Modern cross-coupling reactions are instrumental in the synthesis of such molecules. The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for constructing biphenyl systems. nih.gov Another crucial reaction for forming the C-N bond in aryl amines is the Buchwald-Hartwig amination , a palladium-catalyzed coupling of an amine with an aryl halide. googleapis.com These reactions are fundamental to the synthesis of complex biphenylamines.

While detailed research findings on the specific reactions of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine are not extensively documented in publicly available literature, the established principles of aromatic chemistry provide a strong framework for predicting its reactivity. The data in the following table is illustrative of the types of transformations that are synthetically relevant for this class of compounds, based on general knowledge of the named reactions.

Interactive Data Table: Potential Transformations of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine

Reaction TypeReagents and ConditionsPotential Product(s)Notes
Electrophilic Halogenation Br2, FeBr3Brominated derivatives on the amino-substituted ringThe amino group directs bromination to ortho and para positions.
Nitration HNO3, H2SO4Nitrated derivatives on the amino-substituted ringThe amino group directs nitration to ortho and para positions.
Sandmeyer Reaction 1. NaNO2, HCl2. CuX (X = Cl, Br, CN)Replacement of the amino group with Cl, Br, or CNA versatile method to introduce a variety of functional groups. google.com
Buchwald-Hartwig Amination Aryl-Br, Pd-catalyst, baseN-Aryl derivative of the starting amineForms a new C-N bond. googleapis.com
Suzuki-Miyaura Coupling Aryl-B(OH)2, Pd-catalyst, baseFunctionalized biphenyl derivativesA key method for forming the biphenyl C-C bond. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 2 ,4 Difluoro 1,1 Biphenyl 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for unambiguous assignment of all atoms and for defining the molecule's connectivity and spatial arrangement.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Multiplicity

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the amine-bearing ring (the aniline (B41778) moiety) and the difluoro-substituted ring will reside in different chemical environments. The amine proton (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. libretexts.org The aromatic protons would appear in the typical downfield region (approximately 6.5-8.0 ppm). organicchemistrydata.org The coupling between adjacent protons (ortho, meta, and para couplings) would result in complex multiplets (doublets, triplets, etc.), and crucial information would also be derived from coupling to the fluorine atoms (H-F coupling).

¹³C NMR: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. The carbon atoms directly bonded to the fluorine and nitrogen atoms would be significantly influenced, showing characteristic shifts. wisc.edu A key feature would be the carbon-fluorine coupling (¹JCF, ²JCF, etc.), which provides definitive evidence for the position of the fluorine substituents. The signals for carbons in the difluoro-substituted ring are expected to appear as doublets or doublet of doublets due to this coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for its characterization. nih.gov With fluorine's 100% natural abundance and high gyromagnetic ratio, the spectrum provides direct information about the chemical environment of the fluorine atoms. nih.gov For 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, two distinct signals would be expected, one for the F-2' and one for the F-4' atom. Their chemical shifts and coupling to each other (⁴JF-F) and to nearby protons would confirm their relative positions on the phenyl ring. The chemical shift values are typically reported relative to a standard like CFCl₃. colorado.edu

Expected NMR Data Summary (Hypothetical) This table is illustrative and based on general principles and data for similar compounds. Actual values would require experimental measurement.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity
¹H (Aromatic) 6.5 - 8.0 Doublets, Triplets, Multiplets (due to H-H and H-F coupling)
¹H (Amine) 3.0 - 5.0 Broad Singlet
¹³C (Aromatic) 100 - 165 Singlets, Doublets (due to C-F coupling)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unravel the complex, overlapping signals in the 1D spectra and to confirm the full bonding network, a suite of 2D NMR experiments is indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. wikipedia.org It would be used to trace the connectivity of protons on each of the aromatic rings, establishing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). wikipedia.org It is the primary method for assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. For a flexible molecule like 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, NOESY can provide insights into the preferred conformation (the dihedral angle between the two phenyl rings) by showing through-space correlations between the protons on the different rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass of a molecule and can offer significant structural clues based on how the molecule breaks apart.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). For 2',4'-Difluoro-[1,1'-biphenyl]-3-amine (molecular formula C₁₂H₉F₂N), HRMS would be used to confirm the elemental composition. The experimentally measured exact mass must match the theoretically calculated mass, providing strong evidence for the molecular formula. The calculated monoisotopic mass for C₁₂H₉F₂N is approximately 205.0703 Da. nih.gov

Fragmentation Pattern Analysis for Structural Characterization

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. wikipedia.org The analysis of this fragmentation pattern provides a molecular fingerprint and helps to piece together the structure. youtube.com

For 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, key fragmentation pathways would likely involve:

Cleavage of the C-N bond: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.org

Loss of small molecules: Loss of species like HCN or H₂CN from the amine-containing ring.

Fission of the biphenyl (B1667301) C-C bond: Cleavage of the central bond connecting the two aromatic rings.

Loss of fluorine: Fragmentation involving the loss of a fluorine atom or an HF molecule.

The masses of the resulting fragment ions would be analyzed to corroborate the proposed structure. For example, the presence of a fragment corresponding to the difluorophenyl cation would strongly support the assigned substitution pattern.

Hypothetical Key Fragments in the Mass Spectrum

m/z (mass-to-charge ratio) Possible Identity
205 Molecular Ion [M]⁺
185 [M - HF]⁺
111 [C₆H₂F₂]⁺ (Difluorophenyl fragment)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule and is an excellent method for identifying functional groups. mdpi.com IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine would show characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds. libretexts.org

C-N Stretching: Aromatic amine C-N stretching vibrations are typically observed in the 1250-1360 cm⁻¹ region. libretexts.org

C-F Stretching: Strong absorption bands for the C-F bonds are expected in the 1100-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. It would complement the IR data, especially for the vibrations of the biphenyl carbon skeleton. The symmetric stretching of the C-C bond between the two phenyl rings would likely produce a noticeable Raman signal. Analysis of the low-frequency modes in the Raman spectrum can sometimes provide information about the torsional angle between the phenyl rings, offering another avenue for conformational analysis. mdpi.com

Table of Compounds Mentioned

Compound Name
2',4'-Difluoro-[1,1'-biphenyl]-3-amine
2,4-difluoro-N-phenylaniline
3',4'-Difluoro[1,1'-biphenyl]-2-amine
4,4'-difluoro biphenyl
2,4-Difluoro-1,1'-biphenyl
2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
2-(2-(2',4'-DIFLUORO(1,1'-BIPHENYL)-4-YL)-2-OXOETHOXY)-3-METHOXYBENZONITRILE
2,4'-Difluoro-[1,1'-biphenyl]-4-ol
Trichloro-fluoro-methane (CFCl₃)

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

A thorough search for published single-crystal X-ray diffraction studies on 2',4-Difluoro-[1,1'-biphenyl]-3-amine did not yield any specific results. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. The lack of crystallographic data means that a definitive determination of its solid-state molecular conformation, including the dihedral angle between the phenyl rings, and an analysis of its supramolecular architecture, such as hydrogen bonding networks and π-π stacking interactions, cannot be provided.

While the Cambridge Structural Database (CSD) is a primary repository for small-molecule crystal structures, no entry corresponding to this compound was identified.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives

There is no available literature on the synthesis or chiroptical analysis of chiral derivatives of this compound. Hindered rotation around the biphenyl linkage can lead to atropisomerism, a form of axial chirality. However, no studies were found that explore the resolution of enantiomers for this compound or its derivatives.

Therefore, no experimental or theoretical data on Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy is available. Such studies would be essential for determining the absolute configuration of any potential atropisomers and for investigating their conformational behavior in solution. The principles of chiroptical spectroscopy are well-established for assigning stereochemistry in chiral molecules, but their specific application to derivatives of this compound has not been reported.

Computational and Theoretical Chemistry Studies of 2 ,4 Difluoro 1,1 Biphenyl 3 Amine

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, these calculations typically use methods like B3LYP combined with basis sets such as 6-31G** or 6-311++G(d,p) to solve the electronic Schrödinger equation. researchgate.netresearchgate.net

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the positions of the atoms to find the lowest energy conformation on the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. indexcopernicus.comnih.gov For this biphenyl (B1667301) derivative, a key structural parameter is the dihedral angle between the two phenyl rings, which is expected to be non-planar due to steric hindrance from the substituents at the ortho positions.

Electronic structure analysis, derived from the same calculations, reveals the distribution of electrons within the molecule. This includes generating molecular electrostatic potential (MEP) maps, which illustrate the regions of positive and negative charge. The MEP for 2',4'-Difluoro-[1,1'-biphenyl]-3-amine would likely show negative potential (red/yellow) around the electronegative fluorine atoms and the nitrogen atom's lone pair, indicating sites susceptible to electrophilic attack. In contrast, positive potential (blue) would be expected around the hydrogen atoms of the amine group. indexcopernicus.com

Table 1: Predicted Geometrical Parameters for a Related Compound (2,4-difluoroaniline) using DFT This table illustrates the type of data obtained from geometry optimization calculations. Values for the title compound would be similar for the corresponding parts of the molecule.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-NH21.40 Å
Bond LengthC-F1.35 Å
Bond AngleC-C-N120.5°
Bond AngleC-C-F118.9°

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comwuxibiology.com

For 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, the HOMO is expected to be primarily localized on the electron-rich aniline (B41778) ring, specifically on the nitrogen atom and the aromatic system. The LUMO is likely to be distributed over the electron-deficient 2,4-difluorophenyl ring due to the electron-withdrawing nature of the fluorine atoms. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com This intramolecular charge transfer from the amino-substituted ring (donor) to the difluoro-substituted ring (acceptor) is a key feature of its electronic behavior.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated using DFT. indexcopernicus.comnih.gov These descriptors quantify aspects of a molecule's reactivity.

Table 2: Calculated Global Reactivity Descriptors for a Related Compound (2,4-difluoroaniline) These values provide an estimate of the reactivity profile for the title compound.

Reactivity DescriptorFormulaTypical Calculated Value (eV)Interpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.22Indicates high chemical stability. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 22.61Measures resistance to charge transfer. researchgate.net
Electronegativity (χ)-(EHOMO + ELUMO) / 23.04Measures electron-attracting power.
Electrophilicity Index (ω)χ² / (2η)2.34Quantifies the ability to accept electrons. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT calculations can determine the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, such as N-H stretching of the amine group, C-F stretching, and aromatic C-H vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be calculated. sonar.ch The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. sonar.ch Theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra are invaluable for structural elucidation. For example, calculations can predict the chemical shifts of the aromatic protons, the distinct signals for the fluorine atoms, and the carbons in each ring, helping to assign the signals in an experimental spectrum. pdx.eduresearchgate.net

Table 3: Typical Predicted NMR Chemical Shift Ranges (ppm) for Key Nuclei

NucleusFunctional GroupPredicted Chemical Shift (δ) Range (ppm)
¹HAromatic (Ar-H)6.0 - 8.5 orgchemboulder.com
¹HAmine (R-NH₂)1 - 5 orgchemboulder.com
¹³CAromatic (C=C)100 - 150 ucl.ac.uk
¹³CCarbon attached to Fluorine (C-F)150 - 165 (with large C-F coupling)
¹⁹FAromatic (Ar-F)-85 to -120 researchgate.net

Conformational Analysis and Rotational Barriers Around the Biphenyl Axis

The conformational landscape of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine is dominated by the rotation around the C-C single bond connecting the two phenyl rings. Due to the presence of substituents in the ortho positions (the fluorine atom at 2' and the amine group at 3, which is adjacent to the inter-ring bond), significant steric repulsion exists. This repulsion prevents the molecule from adopting a planar conformation.

Computational conformational analysis involves mapping the potential energy of the molecule as a function of the dihedral angle (the angle between the planes of the two rings). This is done by performing a series of constrained geometry optimizations at fixed dihedral angles. The resulting energy profile reveals the ground state (lowest energy) conformation, which is typically a twisted structure, and the energy barriers to rotation. nsf.govbiomedres.us

The transition state for this rotation occurs at a dihedral angle of 0° (eclipsed conformation), where steric clash is maximized. A second, lower-energy barrier often exists at 90° (orthogonal conformation), where π-conjugation between the rings is broken. researchgate.net The free energy of activation (ΔG‡) for this rotation can be determined computationally and experimentally, often using dynamic NMR spectroscopy. nsf.govresearchgate.net For ortho-substituted biphenyls, these barriers can be substantial, on the order of 15-20 kcal/mol, indicating that rotation is hindered at room temperature. nsf.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Quantum chemical calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. scienceopen.com For 2',4'-Difluoro-[1,1'-biphenyl]-3-amine, this could involve studying electrophilic aromatic substitution on the activated aniline ring or nucleophilic aromatic substitution on the electron-poor difluorophenyl ring. mnstate.eduresearchgate.net

By modeling the reaction pathway, chemists can identify all relevant species, including reactants, intermediates, transition states, and products. amazonaws.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state structure and calculating its energy allows for the determination of the activation energy of the reaction, which governs the reaction rate. scienceopen.com

Methods such as Quantum Chemistry Aided Retrosynthetic Analysis (QCaRA) can even be used to systematically explore reaction pathways and propose novel synthetic routes. amazonaws.com For a given reaction, such as the acylation of the amine group, computational methods can compare different potential mechanisms, calculate activation barriers, and predict the most likely reaction outcome and product distribution.

Intermolecular Interactions, Crystal Packing, and Hirshfeld Surface Analysis

In the solid state, molecules of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine arrange themselves into a crystal lattice. The nature of this packing is dictated by intermolecular interactions. Computational methods can predict and analyze these forces. The amine group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom's lone pair is a hydrogen bond acceptor. The fluorine atoms can act as weak hydrogen bond acceptors. Therefore, N-H···N and weaker N-H···F or C-H···F hydrogen bonds are expected to be significant in the crystal structure. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, indicating strong interactions like hydrogen bonds.

Applications of 2 ,4 Difluoro 1,1 Biphenyl 3 Amine in Chemical Synthesis and Functional Materials

Building Block for the Synthesis of Complex Organic Molecules

As a substituted aromatic amine, 2',4-Difluoro-[1,1'-biphenyl]-3-amine is a valuable building block for constructing more complex organic structures. The amine functionality is a primary site for reactions such as acylation, alkylation, and diazotization, allowing for its incorporation into larger molecular frameworks.

One of the most direct applications is in the synthesis of amide derivatives. The reaction of the amine with carboxylic acids or their derivatives (like acyl chlorides) forms a stable amide bond. This reaction is fundamental in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. For instance, related difluoro-aminobiphenyl structures serve as crucial intermediates in the production of modern fungicides google.com. The synthesis of α,α-difluoro-β-amino amides, recognized as valuable scaffolds for bioactive molecules, often proceeds from amine precursors through various synthetic routes chemrxiv.org.

Furthermore, the amine group can be used to direct further substitutions on the aromatic rings or can be transformed into other functional groups. Palladium-catalyzed reactions, for example, can be employed for the cyclization of N-aryl imines (formed from anilines) to create indole structures, which are prevalent in pharmacologically active molecules researchgate.netkorea.ac.kr. This highlights the potential of this compound as a precursor for diverse heterocyclic compounds.

Precursor for Ligands in Catalysis and Organometallic Chemistry

The structure of this compound is well-suited for the development of specialized ligands for transition metal catalysis. The amine group provides a convenient handle for introducing coordinating moieties, such as phosphine groups, which are essential for many catalytic applications.

For example, a similar isomer, 3',4'-Difluoro-[1,1'-biphenyl]-2-amine, has been used to synthesize N,N'-disubstituted phosphonothioic diamide ligands nih.gov. This is achieved by reacting the amine with a phosphorus-containing reagent. Such ligands can coordinate with metal centers to form catalysts for various cross-coupling and hydrogenation reactions. The biphenyl (B1667301) scaffold provides a rigid and sterically defined backbone, while the fluorine atoms can modulate the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.

Additionally, the amine itself, or imines derived from it, can act as a coordinating group in organometallic complexes mdpi.com. The synthesis of N-arylpyrimidin-2-amine derivatives through palladium-catalyzed Buchwald-Hartwig amination is another route to create potential ligands for metal complexation mdpi.com. The development of novel ligands is a continuous effort in organometallic chemistry to achieve more efficient and selective chemical transformations.

Monomer for Polymer Synthesis (e.g., polyamides, polyimides)

Aromatic amines are fundamental monomers for the synthesis of high-performance polymers such as polyamides and polyimides . These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine atoms into the polymer backbone, often through the use of fluorinated monomers like this compound, can further enhance these properties.

Polyamides: Wholly aromatic polyamides can be synthesized from aromatic diamine monomers and dicarboxylic acids through polycondensation methods, such as the Yamazaki–Higashi reaction mdpi.com. The resulting polymers are often soluble in polar organic solvents and can be cast into transparent, flexible films. The introduction of fluorine, particularly trifluoromethyl (CF₃) groups, has been shown to improve the solubility and optical transparency of polyamides without compromising their high thermal stability mdpi.com.

Polyimides: The most common route for polyimide synthesis is a two-step process where a diamine is reacted with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to the final polyimide nasa.govvt.edu. Fluorinated polyimides are particularly sought after for applications in microelectronics and aerospace due to their low dielectric constants, high optical transparency, and resistance to atomic oxygen nih.gov. Although this compound is a mono-amine, it can be chemically modified into a diamine to serve as a monomer or used as an end-capping agent to control the molecular weight of the polymer.

Table 1: Properties of Related Fluorinated High-Performance Polymers

Polymer Type Monomers Key Properties Potential Applications
Poly(amide-imide)s Diamide-diamine with CF₃ groups, Pyromellitic dianhydride High thermal stability (Td5 > 460 °C), good solubility, tunable coefficient of thermal expansion (CTE) nih.gov Microelectronics, Display technology nih.gov
Polyamides Unsymmetrical diamine with CF₃ groups, Aromatic dicarboxylic acids Amorphous morphology, soluble in organic solvents, highly transparent films mdpi.com Optical films, Flexible electronics mdpi.com
Polyimide Films Fluoro-containing dianhydride, Phosphorus-containing diamine High glass transition temperature (Tg > 300 °C), good optical transparency (>80%), atomic oxygen resistance nih.gov Aerospace (LEO applications), Flexible displays nih.gov

Role in Supramolecular Chemistry and Advanced Organic Frameworks

The rigid biphenyl structure and reactive amine group of this compound make it an attractive candidate for constructing ordered, porous materials like Covalent Organic Frameworks (COFs). COFs are crystalline polymers built from organic linkers connected by strong covalent bonds, forming porous and stable structures nih.gov.

Amine-containing molecules are frequently used as "linker" units in the synthesis of imine-linked COFs tcichemicals.com. These frameworks are typically formed through the condensation reaction between an amine and an aldehyde, a reversible reaction that allows for the formation of a crystalline, ordered network mdpi.com. A fluorinated biphenyl linker, for instance, has been used to synthesize a crystalline imine-based COF with a high surface area mdpi.com. Derivatives of this compound, such as a corresponding diamine or trialdehyde, could serve as the building blocks for such frameworks. The fluorine atoms within the pores of the resulting COF could tailor its properties for specific applications, such as selective gas separation and storage mdpi.com. The inherent porosity and tunable nature of COFs make them promising for catalysis, sensing, and molecular separation nih.govrsc.org.

Development of Novel Functional Materials (excluding biological applications)

The unique combination of a fluorinated biphenyl core and an amine group in this compound paves the way for the development of novel functional materials with tailored properties.

Optical and Electronic Materials: The incorporation of this compound into polymers can lead to materials with high optical transparency and good thermal stability, which are critical for applications like flexible display substrates and optical films mdpi.com. Fluorination is a known strategy to lower the dielectric constant of polyimides, making them suitable for use as insulating layers in microelectronic devices researchgate.net. Furthermore, derivatives of fluorinated biphenyl amines can be investigated for their semiconducting properties, potentially for use in organic light-emitting diodes (OLEDs) or other organic electronic devices.

High-Performance Films and Coatings: Polyamides and polyimides derived from fluorinated biphenyl amines can be processed into strong, flexible films from solution mdpi.comnih.gov. These films can be used as protective coatings, insulating materials for wires, or as alignment layers for liquid crystal displays nih.gov. The thermal and dimensional stability imparted by the aromatic backbone is crucial for reliability in demanding environments nih.gov.

Table 2: Applications of Functional Materials Derived from Related Aromatic Amines

Material Class Derivative/Structure Functionality Application Area
Polyimides Films from fluorinated dianhydrides and diamines High thermal stability, Optical transparency, Low dielectric constant nih.gov Aerospace, Flexible electronics nih.gov
Polyamides Soluble, aromatic polymers with CF₃ groups Solution processability, High transparency mdpi.com Optical components, Membranes mdpi.com
Covalent Organic Frameworks Imine-linked porous crystalline networks High surface area, Tunable porosity, Chemical stability mdpi.com Gas separation/storage, Catalysis nih.govmdpi.com
N-Aryl Amides N-(2,4-difluorophenyl)-2-fluorobenzamide Crystalline solids with specific packing via H-bonding mdpi.com Crystal engineering, Molecular recognition mdpi.com

Future Research Directions and Unexplored Avenues for 2 ,4 Difluoro 1,1 Biphenyl 3 Amine

Development of More Sustainable and Greener Synthetic Routes

Traditional cross-coupling methods for synthesizing biphenyl (B1667301) structures, while effective, often rely on stoichiometric amounts of reagents and can generate significant waste. Future research will likely focus on developing more environmentally benign synthetic pathways to 2',4-Difluoro-[1,1'-biphenyl]-3-amine and its derivatives.

Key areas of exploration include:

Catalytic C-H Activation: Direct arylation via C-H bond activation is a powerful strategy that circumvents the need for pre-functionalized starting materials (e.g., organohalides or organometallics), reducing the number of synthetic steps and waste generation. Research into selective catalysts that can directly couple a 2,4-difluorobenzene moiety with 3-aminoaniline derivatives would represent a significant advancement.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. Adapting known coupling reactions for the synthesis of this compound to a flow process could enhance efficiency and reduce the environmental footprint.

Use of Greener Solvents and Catalysts: Investigating the use of water, supercritical CO₂, or bio-based solvents in place of traditional volatile organic compounds (VOCs) is a key aspect of green chemistry. Furthermore, developing catalysts based on earth-abundant and less toxic metals (e.g., copper or iron) to replace precious metals like palladium would significantly improve the sustainability of the synthesis. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also increase efficiency and reduce waste, a strategy that has been successfully applied to other complex molecules. organic-chemistry.org

Sustainable Synthesis Strategy Potential Advantage Research Focus
Direct C-H ArylationReduced synthetic steps, less wasteDevelopment of selective catalysts for coupling aniline (B41778) and difluorobenzene derivatives.
Flow ChemistryImproved yield, safety, and scalabilityOptimization of reaction conditions in a continuous flow environment.
Green Solvents/CatalystsReduced toxicity and environmental impactExploring reactions in water or bio-solvents; developing catalysts based on earth-abundant metals. researchgate.netelsevier.com

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The this compound scaffold is rich in functionality, offering several sites for chemical modification to generate a library of novel compounds with tailored properties.

Amine Group Functionalization: The primary amine group is a versatile handle for a wide range of transformations, including acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions. These modifications would allow for the introduction of diverse functional groups, modulating the compound's electronic and physical properties.

Electrophilic Aromatic Substitution: The positions on both aromatic rings are potential sites for electrophilic substitution. The directing effects of the amine and fluorine substituents will govern the regioselectivity of these reactions. Computational studies could predict the most likely sites for substitution, guiding experimental work.

Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the fluorine atoms activates the 2',4'-difluorophenyl ring towards nucleophilic attack. This could be exploited to replace one or both fluorine atoms with other nucleophiles (e.g., alkoxides, thiolates, or amines), providing a pathway to highly functionalized biphenyls that are otherwise difficult to access. The functionalization of other fluorinated cores has been demonstrated through such reactions. nih.gov

Directed Ortho-Metalation (DoM): The amine group can act as a directing group for ortho-lithiation, allowing for the specific functionalization of the C-2 or C-4 positions of the aminophenyl ring.

Advanced Spectroscopic Probes for Dynamic Processes

The non-planar structure of many biphenyls is a key determinant of their properties. The fluorine substituents in this compound are expected to enforce a twisted conformation due to steric hindrance and electrostatic repulsion. acs.org Advanced spectroscopic techniques can provide deep insights into the conformational dynamics and electronic structure of this molecule.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): VT-NMR spectroscopy can be used to study the rotational dynamics around the C-C single bond connecting the two phenyl rings. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier to rotation, which is a critical parameter influencing the molecule's shape and potential applications. Complex NMR spectra observed in similar substituted biphenyl systems at low temperatures have been attributed to the presence of different rotamers. acs.org

Time-Resolved Fluorescence and Transient Absorption Spectroscopy: For derivatives that are fluorescent, these techniques can probe the excited-state dynamics on femtosecond to microsecond timescales. This information is crucial for understanding the photophysical properties and for designing molecules for applications in organic electronics or as fluorescent probes.

Electron Energy-Loss Spectroscopy (EELS): When coupled with transmission electron microscopy (TEM), EELS can provide quantitative chemical information at a high spatial resolution, which could be invaluable for studying the incorporation of this molecule into composite materials or thin films. arxiv.org

Spectroscopic Technique Information Gained Relevance to the Compound
Variable-Temperature NMRRotational energy barriers, conformational populationsQuantifying the dynamic behavior around the biphenyl linkage influenced by fluorine atoms. acs.org
Time-Resolved SpectroscopyExcited-state lifetimes, photophysical pathwaysUnderstanding the behavior of fluorescent derivatives for potential optical applications.
EELSLocal chemical composition and bondingCharacterizing the molecule within advanced material matrices. arxiv.org

Integration with Machine Learning for Property Prediction and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. preprints.org These tools can be powerfully applied to the study of this compound.

Property Prediction: By training ML models on large datasets of molecules, it is possible to predict the physicochemical, electronic, and even environmental properties of novel derivatives of this compound without synthesizing them. digitellinc.comchemrxiv.orgroyce.ac.uk Graph neural networks, in particular, have shown great promise in learning structure-property relationships directly from molecular graphs. chemrxiv.org This predictive capability can guide research efforts towards compounds with the most desirable characteristics for a specific application. arxiv.org

Retrosynthetic Analysis and Route Planning: AI-powered retrosynthesis tools can propose multiple synthetic pathways to a target molecule. elsevier.comnih.gov These systems, trained on vast reaction databases, can identify novel and efficient routes that might be overlooked by human chemists. cas.org By integrating factors like cost, reagent availability, and sustainability metrics, these tools can help design the most practical and green synthesis plans. researchgate.net This approach can significantly reduce the time and resources spent on trial-and-error experimentation. preprints.orglu.se

Potential in Advanced Chemical Technologies (non-biological)

The unique combination of a twisted biphenyl core, fluorine substituents, and a reactive amine handle suggests potential applications in several areas of advanced, non-biological chemical technology.

Materials for Organic Electronics: Fluorinated biphenyls are of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atoms can lower the energy levels of the molecular orbitals (HOMO and LUMO) and enhance electron transport, while the biphenyl core provides rigidity. The amine group can serve as an attachment point for other functional moieties or for polymerization.

High-Performance Polymers: Incorporation of the rigid and polar this compound unit into polymer backbones could lead to materials with high thermal stability, specific liquid crystalline phases, or unique dielectric properties. The amine groups could be used for polymerization reactions, for example, in the synthesis of polyamides or polyimides.

Metal-Organic Frameworks (MOFs) and Cages: The amine group can be derivatized into a multitopic ligand suitable for constructing complex supramolecular structures like metal-organic cages or frameworks. The fluorinated biphenyl unit would act as a rigid, shape-persistent strut, and its twisted nature could lead to the formation of novel, chiral, or porous architectures. acs.orgacs.org The properties of fluorinated compounds are advantageous for creating materials with unique capture or degradation capabilities. digitellinc.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',4-Difluoro-[1,1'-biphenyl]-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated anilines under palladium catalysis. Optimal conditions include anhydrous solvents (e.g., THF), base (K₂CO₃), and temperatures of 80–100°C. Yield improvements (70–85%) are achieved by controlling ligand selection (e.g., SPhos) and degassing to prevent oxidative byproducts .
  • Buchwald-Hartwig Amination : Fluorinated aryl halides couple with amines using Pd(OAc)₂/XPhos catalysts. This method is preferred for introducing amine groups while retaining fluorine substituents. Reaction time (<24 hrs) and stoichiometric ratios (1:1.2 aryl halide:amine) minimize dimerization .
    • Key Data :
MethodYield (%)Purity (%)Key Conditions
Suzuki-Miyaura70–85>95Pd(OAc)₂, SPhos, 80°C
Buchwald-Hartwig65–78>90Pd(OAc)₂/XPhos, 100°C

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of fluorine and amine groups. For example, aromatic protons adjacent to fluorine show splitting (e.g., JHF=812HzJ_{H-F} = 8–12 \, \text{Hz}), while amine protons resonate at δ 3.8–4.2 ppm .
  • HRMS : Exact mass (calc. for C₁₂H₁₀F₂N: 218.0825) validates molecular integrity. ESI+ mode with sodium adducts ([M+Na]⁺) reduces fragmentation .
  • X-ray Crystallography : Resolves fluorine/amine spatial orientation, critical for structure-activity studies. C-F bond lengths (~1.34 Å) and dihedral angles (45–60°) between biphenyl rings are key metrics .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions due to potential respiratory irritancy (H335 hazard code) .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid contact with moisture (risk of hydrolysis) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (H412: harmful to aquatic life) .

Advanced Research Questions

Q. How do fluorine substituents at the 2' and 4' positions affect electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine decreases electron density on the biphenyl ring, measured via Hammett constants (σₘ = 0.34 for -F). This enhances electrophilic substitution at the para-amine position but reduces nucleophilic attack .
  • Regioselectivity in Catalysis : Fluorine directs cross-coupling reactions; Pd-catalyzed C-H activation occurs preferentially at the less fluorinated ring. DFT calculations (B3LYP/6-31G*) correlate with experimental regioselectivity ratios (3:1 meta:para) .
    • Key Data :
PropertyValue/OutcomeTechnique
Hammett σₘ (2'-F)0.34Computational DFT
Regioselectivity Ratio3:1 (meta:para)HPLC Analysis

Q. What strategies address low yields in multi-step syntheses of derivatives?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors minimize intermediate degradation. For example, a two-step synthesis (amination → fluorination) achieved 62% overall yield with residence time optimization (30 mins per step) .
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess Pd catalysts. LC-MS monitors residual metal (<10 ppm) .
  • Microwave Assistance : Reduces reaction time for sterically hindered intermediates (e.g., 4'-substituted analogs) from 24 hrs to 2 hrs, improving yield by 15–20% .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the amine group). Add cytochrome inhibitors (e.g., ketoconazole) to pinpoint pathways .
  • Prodrug Design : Mask the amine with acetyl or tert-butyl carbamate groups. In vivo studies in rodents showed a 3-fold increase in bioavailability compared to the parent compound .

Q. What computational tools predict interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR). Fluorine's electronegativity enhances hydrophobic interactions (ΔG = −9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD < 2 Å) confirms sustained binding .

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